molecular formula C16H16N2O4 B2365071 6,7-dimethoxy-3-((4-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one CAS No. 337932-71-5

6,7-dimethoxy-3-((4-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one

Cat. No.: B2365071
CAS No.: 337932-71-5
M. Wt: 300.314
InChI Key: ZHKBEHUWSYLTKV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₆N₂O₄
Molecular Weight: 300.309 g/mol
Key Properties:

  • XlogP: 2.7 (moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1 and 6, respectively
  • Topological Polar Surface Area (TPSA): 69.7 Ų
  • Stereochemistry: No defined stereocenters .

This compound features a 6,7-dimethoxy-substituted isobenzofuranone core linked to a 4-methylpyridin-2-ylamino group.

Properties

IUPAC Name

6,7-dimethoxy-3-[(4-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-6-7-17-12(8-9)18-15-10-4-5-11(20-2)14(21-3)13(10)16(19)22-15/h4-8,15H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBEHUWSYLTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-3-((4-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chemical Formula : C14_{14}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : Approximately 263.3354 g/mol
  • IUPAC Name : this compound

The presence of methoxy groups and a pyridine moiety suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isobenzofuran have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their potential as chemotherapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Suppression of key signaling pathways involved in cell proliferation and survival.

Studies have shown that compounds with similar structures can enhance the effects of established chemotherapeutic agents like cisplatin, indicating a synergistic effect that may improve treatment outcomes .

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related compounds, it was found that treatment with 6,7-dimethoxy derivatives resulted in significant cell death in hepatocellular carcinoma (HCC) cells. The IC50 values indicated potent activity compared to control groups .
  • Genotoxicity Studies : Research involving genotoxicity assessments revealed that while some derivatives increased splenic phagocytosis as a defense mechanism against DNA damage, they did not significantly increase the frequency of genotoxic events . This suggests a favorable safety profile for further development.

Data Tables

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Synergistic EffectsEnhances efficacy with cisplatin
GenotoxicityNo significant increase in damage

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Molecular Formula Key Substituents MW (g/mol) XlogP TPSA (Ų) Synthetic Yield
Target Compound C₁₆H₁₆N₂O₄ 4-Methylpyridin-2-ylamino 300.31 2.7 69.7 Not reported
6,7-Dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one C₂₂H₂₂ClNO₄ Chloro-trimethylindolinylidene 400.86 ~3.5* 55.8 80% (microwave)
3-((4,6-Dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one C₁₄H₁₃N₃O₂ 4,6-Dimethylpyrimidin-2-ylamino 255.27 ~2.1* 71.9 High yield (method N/R)
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one C₁₇H₁₄F₃NO₄ 3-Trifluoromethylphenylamino 353.30 ~3.8* 69.7 Not reported
Noscapine C₂₂H₂₃NO₇ Tetrahydroisoquinoline (4-methoxy, 6-methyl) 413.42 1.5 85.7 Natural product

*Estimated based on structural similarity.

Key Observations :

  • Hydrogen Bonding : The pyrimidinyl analog shares similar TPSA with the target compound, suggesting comparable solubility profiles.
  • Stereochemistry: Noscapine’s (3S,5R) configuration is critical for its antitumor activity, while the target compound lacks defined stereocenters .

Pharmacological Profiles

Compound Therapeutic Use Mechanism Advantages
Target Compound Under investigation Not fully elucidated Modular structure for derivatization
Noscapine Antitumor, cough suppression Tubulin polymerization inhibition Low toxicity, established safety
Hydrastine Alkaloid with unknown uses Structural similarity to noscapine Potential for repurposing

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